(1S)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine
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Overview
Description
(1S)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine: is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with a prop-2-en-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable catalyst.
Formation of Prop-2-EN-1-amine: The prop-2-en-1-amine moiety can be synthesized through a series of reactions involving the formation of an intermediate, such as an aldehyde or ketone, followed by reductive amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methoxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom and methoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(1S)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which (1S)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3-Bromo-4-methoxyphenyl)prop-2-EN-1-amine: Differing by the position of the methoxy group.
(1S)-1-(3-Chloro-5-methoxyphenyl)prop-2-EN-1-amine: Differing by the presence of a chlorine atom instead of bromine.
(1S)-1-(3-Bromo-5-ethoxyphenyl)prop-2-EN-1-amine: Differing by the presence of an ethoxy group instead of methoxy.
Uniqueness: : The unique combination of a bromine atom and a methoxy group in (1S)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H12BrNO |
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Molecular Weight |
242.11 g/mol |
IUPAC Name |
(1S)-1-(3-bromo-5-methoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12BrNO/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h3-6,10H,1,12H2,2H3/t10-/m0/s1 |
InChI Key |
VTOOJKAJFNVJMI-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@H](C=C)N)Br |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C=C)N)Br |
Origin of Product |
United States |
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